molecular formula C15H15N3 B1416287 (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 1017791-13-7

(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine

Cat. No. B1416287
CAS RN: 1017791-13-7
M. Wt: 237.3 g/mol
InChI Key: RXEGXMJUXHXGBP-UHFFFAOYSA-N
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Description

1H-Indol-6-ylmethyl)(pyridin-3-ylmethyl)amine, also known as IPMA, is a synthetic compound of nitrogen, hydrogen, and carbon that has been extensively studied in recent years due to its potential applications in scientific research. Its synthesis and structure have been extensively studied, and its mechanism of action and biochemical and physiological effects are being investigated.

Scientific Research Applications

Catalyst Development

(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine and similar compounds have been explored in the development of palladacycles, which are catalysts used in organic synthesis. For instance, Singh et al. (2017) synthesized compounds with an indole core that showed efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Coordination Polymers

Compounds similar to (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine have been used to construct coordination polymers. Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, to form helical silver(I) coordination polymers (Zhang, Deng, Huo, Zhao, & Gao, 2013).

Anticancer Activity

Kumar et al. (2013) explored derivatives of 1H-indole for anticancer activity. They synthesized compounds that exhibited good anticancer activity, indicating potential pharmaceutical applications (Kumar, Kumar, Roy, & Sondhi, 2013).

Fluorescent Sensors

Mac et al. (2010) developed a novel fluorescent dye based on a pyrazoloquinoline skeleton, which is structurally related to (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine. This compound acted as a sensor for detecting small inorganic cations (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).

Chemosensors for Metal Ions

Zheng et al. (2016) synthesized a bis(pyridine-2-ylmethyl)amine derivative as a colorimetric and fluorescent chemosensor for metal ions, particularly for detecting Cu2+ ions (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).

Future Directions

Mechanism of Action

properties

IUPAC Name

1-(1H-indol-6-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-14-5-7-18-15(14)8-12/h1-8,10,17-18H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEGXMJUXHXGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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